Tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate

Catalog No.
S15370992
CAS No.
M.F
C19H27N3O5
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl...

Product Name

Tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate

IUPAC Name

tert-butyl 4-(2-amino-3-oxo-3-phenylmethoxypropanoyl)piperazine-1-carboxylate

Molecular Formula

C19H27N3O5

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C19H27N3O5/c1-19(2,3)27-18(25)22-11-9-21(10-12-22)16(23)15(20)17(24)26-13-14-7-5-4-6-8-14/h4-8,15H,9-13,20H2,1-3H3

InChI Key

FGSDKHHWSKTFBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(C(=O)OCC2=CC=CC=C2)N

Tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C19H27N3O5C_{19}H_{27}N_{3}O_{5} and a molecular weight of 377.44 g/mol. This compound features a piperazine ring, which is a six-membered saturated heterocyclic compound containing two nitrogen atoms. The structure includes a tert-butyl group, a benzyloxycarbonyl group, and an acetylamino moiety, making it a complex derivative of piperazine. Its unique structure contributes to its potential applications in medicinal chemistry and pharmaceutical development.

  • Oxidation: This compound can be oxidized to form various oxidized derivatives under specific conditions.
  • Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride to yield reduced derivatives.
  • Substitution: The compound can participate in nucleophilic substitution reactions, modifying the piperazine ring or other functional groups.

Common reagents for these reactions include oxidizing agents such as potassium permanganate and reducing agents like palladium on carbon .

The biological activity of tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate has been explored in various studies. It is noted for its potential antimicrobial properties, particularly as a precursor in synthesizing oxazolidinone antimicrobials, which inhibit protein synthesis in gram-positive bacteria . Additionally, derivatives of this compound have shown promise in treating inflammatory diseases by acting on specific receptors like CCR2b .

The synthesis of tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate typically involves several key steps:

  • Formation of Piperazine Derivative: Anhydrous piperazine is reacted with di-tert-butyl carbonate to form tert-butyl piperazine-1-carboxylate.
  • Acetylation: The resulting piperazine derivative is then acetylated using acetic anhydride or acetyl chloride.
  • Protection of Amino Group: The amino group is protected using benzyloxycarbonyl chloride to yield the final product.

These methods are often optimized to improve yields and purity .

Tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate has several applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of novel antimicrobial agents, particularly those targeting resistant strains of bacteria.
  • Research: Its unique structure makes it valuable for studies in medicinal chemistry, particularly in developing new therapeutic agents for infectious diseases and inflammatory conditions.

Interaction studies involving tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate have focused on its binding affinity to various biological targets. For instance, compounds derived from this structure have been shown to interact with ribosomal components, inhibiting protein synthesis in pathogenic bacteria. Additionally, studies have indicated potential interactions with receptors involved in inflammatory responses, suggesting its utility in treating related conditions .

Several compounds share structural similarities with tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Boc-PiperazineBasic piperazine structureLacks additional functional groups that enhance reactivity
4-(CBZ-Aminomethylcarbonyl)PiperazineContains benzyloxycarbonyl groupMore stable due to fewer reactive sites
Benzyl 3-Oxopiperazine-1-CarboxylateSimilar piperazine coreLacks tert-butyl protection, affecting stability
Benzyl (2-Aminoethyl)(Methyl)carbamate HydrochlorideContains aminoethyl side chainDifferent functional groups lead to varied biological activity

The uniqueness of tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate lies in its dual protection groups (tert-butyl and benzyloxycarbonyl), which enhance its stability and versatility in synthetic applications compared to similar compounds .

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

377.19507097 g/mol

Monoisotopic Mass

377.19507097 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-11

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